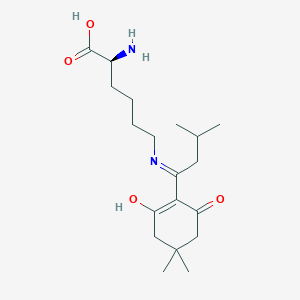

Lys(ivDde)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H32N2O4 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |

InChI |

InChI=1S/C19H32N2O4/c1-12(2)9-14(21-8-6-5-7-13(20)18(24)25)17-15(22)10-19(3,4)11-16(17)23/h12-13,22H,5-11,20H2,1-4H3,(H,24,25)/t13-/m0/s1 |

InChI Key |

KKHHTZGWUGACJA-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)CC(=NCCCC[C@@H](C(=O)O)N)C1=C(CC(CC1=O)(C)C)O |

Canonical SMILES |

CC(C)CC(=NCCCCC(C(=O)O)N)C1=C(CC(CC1=O)(C)C)O |

Origin of Product |

United States |

Role of Lys Ivdde in Solid Phase Peptide Synthesis Spps

Integration into Fmoc-Based SPPS Strategies

Fmoc-Lys(ivDde)-OH is a standard building block in Fmoc-based SPPS. chempep.com In this strategy, the peptide chain is elongated on a solid support, with each amino acid added sequentially. The Fmoc group on the α-amino group of the incoming amino acid is a temporary protecting group that is removed in each cycle using a mild base, typically piperidine (B6355638). chempep.comaltabioscience.com The free α-amino group then couples with the activated carboxyl group of the next amino acid. altabioscience.com

Fmoc-Lys(ivDde)-OH integrates seamlessly into this workflow. The Fmoc group on the α-amino is removed under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) to allow peptide bond formation at the α-carbon. altabioscience.commerel.si The ivDde group on the ε-amino side chain is stable under these basic conditions, as well as under the acidic conditions typically used for the final cleavage of the peptide from the resin (e.g., TFA). sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com This differential stability is key to its application.

The ivDde group is selectively removed using specific mild conditions, most commonly a dilute solution of hydrazine (B178648) (e.g., 2% hydrazine in DMF). sigmaaldrich.comsigmaaldrich-jp.com This allows for the deprotection of the lysine (B10760008) side chain at a chosen point during or after the peptide chain assembly, without affecting the peptide backbone or other protecting groups that are stable to hydrazine. sigmaaldrich.comsigmaaldrich-jp.com

Selective ε-Amino Group Incorporation

The primary function of the ivDde group in Fmoc-Lys(ivDde)-OH is to enable the selective incorporation and subsequent deprotection of the lysine ε-amino group. chempep.comsigmaaldrich.com This is particularly important for synthesizing peptides that require modifications at the lysine side chain, such as:

Bioconjugation: Attaching labels, tags, fluorophores, or other functional molecules to the lysine side chain. chempep.com

Branched Peptides: Creating branching points in the peptide structure where additional peptide sequences or molecules can be attached via the ε-amino group. chempep.commerel.sicem.com

Cyclic Peptides: Forming cyclic structures involving the lysine side chain. sigmaaldrich-jp.com

By using Fmoc-Lys(ivDde)-OH, the ε-amino group remains protected throughout the main chain elongation. Once the desired sequence is assembled, or at a specific step in the synthesis, the ivDde group can be selectively removed using hydrazine treatment. sigmaaldrich.comsigmaaldrich-jp.com This liberates the ε-amino group, making it available for further reactions, such as coupling with another amino acid, a fatty acid, or a reporter molecule, while the peptide remains attached to the solid support and other protecting groups (like those on other side chains) remain intact. sigmaaldrich.comsigmaaldrich-jp.com

The removal of the ivDde group can be monitored spectrophotometrically because the cleavage product, an indazole derivative, absorbs strongly at 290 nm. sigmaaldrich.comsigmaaldrich-jp.com

Prevention of Undesired Side Reactions During Backbone Elongation

During SPPS, the presence of unprotected reactive functional groups can lead to undesired side reactions that reduce the yield and purity of the final peptide. altabioscience.com Lysine has two amino groups (α and ε), both of which are nucleophilic and can participate in peptide bond formation or other side reactions if not appropriately protected. openaccesspub.org

In Fmoc-based SPPS, the α-amino group is temporarily deprotected in each cycle for coupling. However, the ε-amino group on the lysine side chain must be permanently protected until selective deprotection is required. The ivDde group serves this purpose effectively. By protecting the ε-amino group, Fmoc-Lys(ivDde)-OH prevents this group from:

Reacting with activated amino acids during coupling steps: This avoids the formation of branched by-products where an amino acid is incorrectly coupled to the lysine side chain instead of the intended α-amino group of the growing peptide chain. openaccesspub.org

Participating in intramolecular reactions: This helps prevent the formation of undesirable cyclic impurities.

While ivDde is largely stable to piperidine, it is important to note that hydrazine, used for ivDde removal, can also remove Fmoc groups under certain conditions. sigmaaldrich.commerckmillipore.com Therefore, the synthetic strategy when using Fmoc-Lys(ivDde)-OH typically involves completing the main peptide chain assembly with the N-terminus protected (e.g., with a Boc group which is stable to hydrazine) before selectively removing the ivDde group for side-chain modification. sigmaaldrich.commerckmillipore.com

Orthogonal Protecting Group Strategy with Ivdde

Differential Stability Profiles with Common SPPS Reagents

The ivDde protecting group was developed to improve upon its predecessor, the Dde group. iris-biotech.de The Dde group was prone to partial removal and intramolecular migration ("scrambling") to other free amino groups during the repeated piperidine (B6355638) treatments required for Fmoc removal in long peptide sequences. iris-biotech.denih.gov

The sterically bulkier ivDde group exhibits significantly greater stability towards piperidine, which minimizes the risk of such side reactions. iris-biotech.de While it is highly robust, some studies have noted that the ivDde group is not completely stable during extended syntheses involving numerous piperidine deprotection cycles, which can lead to minor byproducts. researchgate.net Furthermore, the increased stability that makes ivDde advantageous can also make its removal more challenging. In some cases, particularly when the Lys(ivDde) residue is located near the C-terminus or within an aggregating peptide sequence, its removal with hydrazine (B178648) can be sluggish and incomplete. sigmaaldrich-jp.comiris-biotech.de In such instances, higher concentrations of hydrazine (up to 10%) may be employed.

The stability profile of the Lys(ivDde) side chain with respect to common SPPS reagents is summarized in the table below.

| Reagent/Condition | Purpose | Stability of ivDde Group |

| 20% Piperidine in DMF | Fmoc group removal | Generally Stable; minor decomposition possible with repeated cycles iris-biotech.deresearchgate.net |

| Trifluoroacetic Acid (TFA) | Boc group removal; final cleavage from resin | Stable sigmaaldrich-jp.com |

| 2-5% Hydrazine in DMF | ivDde group removal | Labile (Cleaved) kohan.com.tw |

| Dichloromethane (DCM) | Solvent/Washing | Stable |

| Diisopropylethylamine (DIPEA) | Base for coupling reactions | Stable iris-biotech.de |

Strategic Placement within Peptide Sequences for Sequential Modification

The orthogonality of the ivDde group makes it an indispensable tool for the synthesis of complex and modified peptides that are otherwise difficult to produce. sigmaaldrich-jp.combiotage.com By incorporating Lys(ivDde) at a specific position, a unique reactive handle can be revealed on the peptide backbone while it remains attached to the solid-phase resin. sigmaaldrich-jp.com

This strategy is central to several advanced peptide synthesis applications:

Branched Peptides: After assembling the primary peptide chain, the ivDde group can be removed to expose the lysine (B10760008) side-chain amine. A second, distinct peptide sequence can then be synthesized, growing from this anchor point to create an unsymmetrically branched peptide. merel.sikohan.com.tw

Site-Specific Labeling: The exposed ε-amino group of lysine following ivDde deprotection serves as a specific site for attaching various molecules. This includes fluorescent dyes, biotin tags, or polyethylene (B3416737) glycol (PEG) chains for PEGylation. chempep.compeptide.com

Peptide Cyclization: The lysine side chain can be used to form a cyclic peptide. After ivDde removal, the newly freed amine can be reacted with the N-terminal end of the peptide or another activated side chain to create a lactam bridge. sigmaaldrich-jp.com

Lipidation: Specific fatty acids, such as palmitic acid, can be conjugated to the lysine side chain to produce lipidated peptides, which is a common post-translational modification. peptide.com

An alternative approach involves using the building block ivDde-Lys(Fmoc)-OH. This derivative allows for modification of the lysine side chain to be carried out during the main chain extension. After its incorporation, the side-chain Fmoc group is removed with piperidine, the modification is performed, and then the N-terminal ivDde group is removed with hydrazine to allow the peptide synthesis to continue. sigmaaldrich-jp.com This can be advantageous in cases where the standard post-synthesis removal of a side-chain ivDde group is known to be difficult.

Deprotection Methodologies and Considerations for Ivdde

Hydrazine-Mediated Cleavage of the ivDde Group

Hydrazine (B178648) is the most commonly used reagent for the selective cleavage of the ivDde group sigmaaldrich.comsigmaaldrich-jp.com. This method is widely employed due to its effectiveness and compatibility with other protecting groups commonly used in Fmoc SPPS, provided certain precautions are taken sigmaaldrich.compeptide.com.

Typical conditions for ivDde removal involve treating the peptidyl-resin with a solution of hydrazine in an organic solvent, most commonly dimethylformamide (DMF) sigmaaldrich.compeptide.com. A standard concentration is 2% hydrazine monohydrate in DMF sigmaaldrich.compeptide.com. The reaction is typically carried out at room temperature peptide.com.

Optimization of hydrazine-mediated deprotection may involve adjusting several parameters, including hydrazine concentration, reaction time, solvent volume, and the number of treatment cycles biotage.com. While 2% hydrazine in DMF for a short duration (e.g., 3 minutes repeated cycles) is a common starting point, complete removal can sometimes be challenging, especially for certain peptide sequences or in the presence of steric hindrance sigmaaldrich.combiotage.com. In cases where ivDde removal is difficult, increasing the hydrazine concentration up to 10% in DMF has been reported sigmaaldrich.com. However, higher concentrations of hydrazine carry a greater risk of side reactions peptide.com.

Research findings suggest that optimizing the reaction time and the number of repetitions can improve efficiency. For example, increasing the reaction time per cycle or increasing the number of cycles can lead to more complete deprotection biotage.com. The mixing mechanism during solid-phase synthesis can also influence deprotection efficiency biotage.com.

Monitoring the efficiency of ivDde deprotection is crucial to ensure complete removal before proceeding with subsequent modification steps. Several analytical techniques can be employed for this purpose:

UV-Vis Spectroscopy: The ivDde group and its cleavage product, an indazole derivative, exhibit strong absorbance in the UV region, typically around 280-290 nm sigmaaldrich.comsigmaaldrich-jp.com. Monitoring the decrease in absorbance at this wavelength after hydrazine treatment can indicate the progress of the deprotection reaction sigmaaldrich.com.

Mass Spectrometry (MS): MALDI-TOF MS is a valuable tool for verifying the selective removal of the ivDde group . By comparing the mass of the peptide before and after deprotection, a mass shift corresponding to the removal of the ivDde group (126.12 Da) can be observed, confirming cleavage . LC-MS can also be used to monitor deprotection efficiency in model peptides .

HPLC Retention Time: Deprotected peptides are generally more hydrophilic than their ivDde-protected counterparts and thus exhibit shorter retention times in reverse-phase HPLC . Monitoring the change in retention time can provide an indication of deprotection .

Fmoc Quantification: Although ivDde is designed to be stable to Fmoc cleavage conditions, hydrazine can also remove Fmoc groups peptide.comkumamoto-u.ac.jp. Therefore, if the N-terminus is Fmoc-protected during ivDde removal, monitoring the Fmoc content is necessary to ensure its integrity kumamoto-u.ac.jp. Conversely, if the N-terminus is Boc-protected (which is stable to hydrazine), this concern is mitigated sigmaaldrich.compeptide.com.

Here is a table summarizing common conditions and monitoring methods:

| Deprotection Reagent | Concentration | Solvent | Temperature | Time per Cycle | Number of Cycles | Monitoring Methods |

| Hydrazine Monohydrate | 2% (typical) | DMF | Room Temp | 3-15 minutes | 2-4 | UV-Vis (280-290 nm), MS, HPLC, Fmoc Quant. |

| Hydrazine Monohydrate | Up to 10% (difficult cases) | DMF | Room Temp | Varied | Varied | UV-Vis (280-290 nm), MS, HPLC, Fmoc Quant. |

| Hydroxylamine (B1172632) Hydrochloride/Imidazole | 1.3:1 ratio | NMP | Room Temp | 30-60 minutes | 1 | Not explicitly mentioned for ivDde in search results, but used for Dde peptide.comresearchgate.net |

Challenges and Mitigation Strategies in ivDde Removal

Despite its utility, the removal of the ivDde group can present challenges, particularly in the synthesis of complex peptides.

The bulky nature of the ivDde group, combined with the growing peptide chain in SPPS, can lead to steric hindrance around the protected ε-amino group sigmaaldrich.comrsc.org. This can impede the access of the deprotection reagent (hydrazine) to the reactive center, resulting in slower deprotection kinetics and potentially incomplete removal sigmaaldrich.comrsc.org.

Aggregation of the peptide chain on the solid support can further exacerbate this problem sigmaaldrich.comrsc.orgpeptide.com. Aggregated regions of the peptide can shield the protected lysine (B10760008) residue, making it less accessible to the deprotection solution sigmaaldrich.com. This is particularly problematic for sequences prone to aggregation or when the ivDde group is located near the C-terminus of the peptide sigmaaldrich.comsigmaaldrich-jp.com.

Mitigation strategies for steric hindrance and aggregation include:

Optimization of Reaction Conditions: Increasing the concentration of hydrazine or extending the reaction time and number of cycles can help overcome kinetic limitations sigmaaldrich.combiotage.com.

Solvent Selection: While DMF is standard, exploring other solvents or solvent mixtures might improve resin swelling and reagent access in certain cases .

Resin Selection: Using resins with lower loading capacity can reduce peptide density and potentially minimize aggregation .

Peptide Sequence Design: In some instances, modifying the peptide sequence or incorporating elements that reduce aggregation could be considered, although this is not always feasible.

Alternative Protecting Group Placement: Utilizing ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH for incorporation can allow side-chain modification earlier in the synthesis, potentially before aggregation becomes a significant issue, especially for modifications near the C-terminus sigmaaldrich.comsigmaaldrich-jp.com.

While ivDde is more stable than the related Dde group, potential side reactions and protecting group migration can still occur under certain conditions sigmaaldrich.comiris-biotech.descientificlabs.ie.

Protecting Group Migration: Although the sterically hindered ivDde group is less prone to migration compared to Dde, it can still potentially migrate from the ε-amino group to a free α-amino group, particularly during Fmoc deprotection steps if not carried out efficiently sigmaaldrich.comiris-biotech.deresearchgate.net. This "scrambling" can lead to undesired peptide sequences iris-biotech.deresearchgate.net.

Reaction with Other Protecting Groups: While ivDde is generally compatible with standard Fmoc and tBu-based protecting groups, hydrazine can react with other functionalities. For instance, hydrazine can cleave Fmoc groups peptide.comkumamoto-u.ac.jp. It can also cause reduction of allyl-based protecting groups; this can be mitigated by adding allyl alcohol to the deprotection solution scientificlabs.iesigmaaldrich.comug.edu.pl. Additionally, high concentrations of hydrazine can potentially cleave peptide bonds at glycine (B1666218) residues or convert arginine residues to ornithine peptide.com.

Incomplete Cleavage: As discussed in 4.3.1, incomplete removal of the ivDde group is a significant challenge that can lead to lower yields of the desired product and complicate purification sigmaaldrich.combiotage.com.

Mitigation strategies for side reactions and migration include:

Careful Optimization of Hydrazine Concentration and Reaction Time: Using the lowest effective concentration of hydrazine for the shortest possible time can minimize unwanted side reactions peptide.com.

N-terminal Protection Strategy: Employing a Boc group for N-terminal protection during ivDde removal prevents cleavage of the N-terminal protecting group by hydrazine sigmaaldrich.compeptide.com.

Inclusion of Additives: As mentioned, adding allyl alcohol when allyl-protected groups are present can prevent their reduction by hydrazine scientificlabs.iesigmaaldrich.comug.edu.pl.

Monitoring: Rigorous monitoring of the deprotection reaction using techniques like MS and HPLC can help identify incomplete deprotection or the presence of side products, allowing for optimization of conditions .

Using Alternative Lysine Derivatives: In cases where ivDde removal is consistently problematic, especially near the C-terminus or in aggregating sequences, using ivDde-Lys(Fmoc)-OH can be a better strategy sigmaaldrich.comsigmaaldrich-jp.com. Newer protecting groups like MeDmb or ivDmb have also been explored as alternatives with potentially improved properties regarding migration and cleavage efficiency in challenging sequences iris-biotech.de.

Here is a table summarizing challenges and mitigation strategies:

| Challenge | Impact on Deprotection | Mitigation Strategies |

| Steric Hindrance | Slows down deprotection, potentially incomplete removal | Optimize hydrazine concentration/time, consider alternative solvents, lower resin loading. |

| Peptide Aggregation | Hinders reagent access, incomplete deprotection | Optimize hydrazine concentration/time, explore solvents, use low-loading resins, consider alternative Lys derivative. |

| Protecting Group Migration (less common than Dde) | Leads to scrambled sequences | Careful Fmoc deprotection, rigorous monitoring, consider alternative Lys derivative or newer protecting groups. |

| Side Reactions with Other Protecting Groups | Cleavage or modification of other groups | Use Boc N-terminal protection, add scavengers (e.g., allyl alcohol), optimize reaction conditions. |

| Incomplete Cleavage | Lower product yield, purification issues | Optimize reaction conditions (concentration, time, cycles), rigorous monitoring. |

Compatibility with N-terminal Protecting Groups

The strategic use of orthogonal protecting groups is fundamental in peptide synthesis, particularly when incorporating modified amino acids like Lys(ivDde) where the side chain requires selective deprotection. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group, protecting the ε-amino group of lysine, is designed to be selectively removable under conditions that leave common N-terminal α-amino protecting groups intact, and vice versa. This orthogonality allows for controlled deprotection and subsequent modification or elongation steps during peptide synthesis.

The most widely used N-terminal protecting groups in solid-phase peptide synthesis (SPPS) are Fmoc (9H-fluoren-9-ylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) iris-biotech.deissuu.com. The compatibility of the ivDde group with these and other N-terminal protectors is crucial for designing efficient synthetic routes for peptides containing Lys(ivDde).

Compatibility with Fmoc

The Fmoc group is typically removed using a base, most commonly a solution of piperidine (B6355638) in DMF (e.g., 20%) iris-biotech.dechempep.com. The ivDde group is designed to be stable under these basic conditions, enabling the selective deprotection of the N-terminal α-amino group while the ivDde-protected lysine side chain remains protected chempep.comsigmaaldrich.com. This forms the basis of the widely used Fmoc/ivDde strategy for synthesizing branched or side-chain modified peptides sigmaaldrich.com.

However, some research indicates that while ivDde is significantly more stable to piperidine than the related Dde group, repeated or prolonged exposure to concentrated piperidine solutions (e.g., 20% in DMF) can lead to some decomposition of the ivDde group and the formation of unwanted side products researchgate.net. This potential issue can be mitigated by optimizing the Fmoc deprotection conditions, such as shortening the reaction time or using less concentrated piperidine solutions, or by substituting piperidine with less aggressive bases like 2-methylpiperidine (B94953) researchgate.net.

Conversely, the deprotection of the ivDde group is typically achieved using mild nucleophilic reagents, such as hydrazine (e.g., 2% in DMF) chempep.comsigmaaldrich.com. Hydrazine is a strong nucleophile and will also cleave the Fmoc group sigmaaldrich.compeptide.com. Therefore, if selective removal of the ivDde group is required while retaining the N-terminal protection, the N-terminus should be protected with a group stable to hydrazine, such as Boc sigmaaldrich.compeptide.com.

Compatibility with Boc

The Boc group is acid-labile and is typically removed using strong acids, such as trifluoroacetic acid (TFA), often in the presence of scavengers iris-biotech.deissuu.com. The ivDde group is reported to be stable under these acidic conditions sigmaaldrich.com. This orthogonality between ivDde and Boc is valuable, particularly in hybrid synthesis strategies or when the N-terminus needs to be protected during ivDde deprotection. Incorporating the N-terminal residue as a Boc-protected amino acid or acylating the free N-terminus with Boc anhydride (B1165640) are methods to achieve Boc protection of the N-terminus sigmaaldrich.compeptide.com.

Compatibility with Z (Cbz) and Alloc

The Z (benzyloxycarbonyl) group is another protecting group for amines, historically used in solution-phase peptide synthesis and cleavable by hydrogenolysis or strong acids issuu.comhighfine.com. While less common in standard SPPS protocols compared to Fmoc and Boc, the ivDde group is generally considered stable to the conditions used for Z deprotection researchgate.net.

The Alloc (allyloxycarbonyl) group is removed by palladium(0)-catalyzed allyl transfer iris-biotech.desigmaaldrich.com. The ivDde group is reported to be incompatible with the standard conditions used for Alloc removal when hydrazine is the deprotecting agent for ivDde sigmaaldrich.com. This incompatibility is attributed to the potential reduction of the allyl double bond by small amounts of diazine present in hydrazine sigmaaldrich.com. However, this side reaction can be overcome by adding allyl alcohol to the hydrazine reagent during ivDde deprotection in the presence of Alloc-protected groups sigmaaldrich.com. Conversely, Alloc removal conditions using a Pd(0) catalyst are typically compatible with the ivDde group.

The following table summarizes the general compatibility of the ivDde group with common N-terminal protecting groups based on their standard deprotection conditions:

| N-terminal Protecting Group | Standard Deprotection Conditions | Stability of ivDde | Stability of N-terminal PG to ivDde Deprotection (Hydrazine) | Notes |

| Fmoc | Base (e.g., Piperidine in DMF) iris-biotech.de | Generally Stable | Not Stable | Potential for some decomposition with prolonged/repeated exposure researchgate.net. |

| Boc | Acid (e.g., TFA) iris-biotech.de | Stable | Stable | Orthogonal pair. |

| Z (Cbz) | Hydrogenolysis or Strong Acid issuu.comhighfine.com | Stable | Stable | Less common in SPPS. |

| Alloc | Pd(0) Catalysis iris-biotech.desigmaaldrich.com | Stable | Not Stable (unless allyl alcohol is added) sigmaaldrich.com | Incompatibility with hydrazine for ivDde removal can be addressed sigmaaldrich.com. |

Detailed Research Findings and Considerations

Research has shown that the increased steric hindrance of the ivDde group, compared to the Dde group, contributes to its greater stability towards piperidine and reduced tendency for side-chain migration to other free amino groups during Fmoc deprotection sigmaaldrich.comresearchgate.netiris-biotech.de. This enhanced stability makes Lys(ivDde) a preferred building block for complex peptide synthesis, especially for longer sequences where repeated Fmoc deprotections are necessary sigmaaldrich.comiris-biotech.de.

Despite its improved stability, complete removal of the ivDde group can occasionally be challenging, particularly if it is located near the C-terminus of a peptide or within sequences prone to aggregation sigmaaldrich.comiris-biotech.de. In such cases, increasing the concentration of hydrazine (e.g., up to 10% in DMF) or extending the deprotection time may be required sigmaaldrich.com.

The orthogonality of ivDde with Fmoc and Boc is a significant advantage in designing synthetic strategies for peptides requiring selective modification at the lysine side chain. For instance, in Fmoc-based SPPS, the N-terminal Fmoc can be removed after chain elongation, followed by selective ivDde removal on a specific lysine residue for branching or labeling, while other side-chain protecting groups (typically tBu-based) remain intact iris-biotech.de. If the N-terminus also needs to be deprotected later, it can be protected with Boc before ivDde removal sigmaaldrich.compeptide.com.

Advanced Applications of Lys Ivdde in Peptide Synthesis

Synthesis of Branched and Multivalent Peptide Architectures

The ability to selectively deprotect the ε-amino group of lysine (B10760008) using Fmoc-Lys(ivDde)-OH is fundamental to the construction of branched and multivalent peptide structures. chempep.comsigmaaldrich-jp.com The deprotected ε-amino group serves as a branching point, allowing for the elongation of additional peptide chains or the attachment of multiple molecules. chempep.com This approach is particularly valuable for creating complex peptide architectures with enhanced biological activities or functionalities. cem.comrsc.org

Unsymmetrical Branching Strategies

Unsymmetrical branched peptides, where different peptide sequences are attached to the α- and ε-amino groups of a lysine residue, can be efficiently synthesized using Fmoc-Lys(ivDde)-OH. cem.commerel.si The ivDde group on the lysine side chain remains intact during the stepwise synthesis of the first peptide sequence on the α-amino group using Fmoc chemistry. cem.commerel.si After the completion of the first chain, the ivDde group is selectively removed by hydrazinolysis, exposing the ε-amino group. cem.commerel.si A different peptide sequence or functional molecule can then be coupled to this newly available amine, creating an unsymmetrical branch point. cem.commerel.si This strategy has been employed to synthesize peptides with diverse biological functions, including antimicrobial activity and improved in vitro deubiquitinase resistance. cem.commerel.si Microwave-enhanced SPPS has been shown to facilitate the rapid and high-purity synthesis of unsymmetrically branched peptides using Fmoc-Lys(ivDde)-OH, overcoming challenges like steric hindrance that can arise with multiple growing chains. merel.si

Here's a table summarizing some examples of unsymmetrically branched peptides synthesized using Lys(ivDde):

| Branched Peptide Construct | Core Lysine Protecting Group | Deprotection Reagent | Purity (Microwave-assisted SPPS) | Reference |

| Lactoferricin-lactoferrampin antimicrobial peptide (LF Chimera) | Lys(ivDde) | 5% hydrazine (B178648) in DMF | 77% | merel.si |

| Histone H2B-1A fragment (118-126) conjugated to Ubiquitin fragment (47-76) | Lys(ivDde) | 5% hydrazine in DMF | 75% | merel.si |

| Tetra-branched analog of an antifreeze peptide | Lys(ivDde) | 5% hydrazine in DMF | 71% | merel.si |

| Branched gp41659–671 variants | Lys(ivDde) | Dilute hydrazine | 93% | kohan.com.tw |

Multiple Antigenic Peptides (MAP) Synthesis

Multiple Antigenic Peptides (MAPs) are dendrimeric structures with multiple copies of a peptide antigen attached to a central core, often composed of lysine residues. proteogenix.sciencepeptide.com This architecture enhances the antigenicity and immunogenicity of short peptides that would otherwise require conjugation to a carrier protein to elicit an immune response. proteogenix.sciencepeptide.com Fmoc-Lys(ivDde)-OH is utilized in the divergent synthesis of MAPs, where the branched structure is built stepwise from the core. proteogenix.scienceresearchgate.net By strategically incorporating Fmoc-Lys(ivDde)-OH, orthogonal protection is introduced at the branching lysine residues. researchgate.net Following the synthesis of the core structure, the ivDde groups are selectively removed using hydrazine, providing free amino groups for the attachment of the peptide antigen sequences. researchgate.net This divergent approach, facilitated by the selective deprotection offered by Lys(ivDde), allows for the creation of multivalent MAP structures. proteogenix.scienceresearchgate.net

Dendrimeric Peptide Constructs

Lysine is frequently used as a branching point in the synthesis of dendrimeric peptide constructs due to its two reactive amino groups. proteogenix.sciencescielo.org.co Fmoc-Lys(ivDde)-OH is a key building block in the solid-phase synthesis of such dendrimers, allowing for the controlled introduction of branching points. scielo.org.co By using Fmoc-Lys(ivDde)-OH, researchers can selectively deprotect the ε-amino group at specific positions within the growing peptide chain, enabling the stepwise addition of further amino acids or peptide branches to create higher-generation dendrimers. scielo.org.co This divergent solid-phase synthesis approach, leveraging the orthogonal protection of ivDde, has been applied to create complex dendrimeric polypeptides with specific properties, such as ice-binding activity. scielo.org.co The synthesis involves the sequential addition of Fmoc-protected amino acids, with Fmoc-Lys(ivDde)-OH strategically placed at desired branching points. scielo.org.co After the main chain is assembled, the ivDde groups are removed with hydrazine, and the branching sequences are coupled. scielo.org.co

Site-Specific Peptide and Protein Bioconjugation

The selective deprotection of the ε-amino group of lysine using Fmoc-Lys(ivDde)-OH provides a handle for site-specific bioconjugation, allowing the covalent attachment of various molecules to peptides and proteins. chempep.comkohan.com.tw This is particularly important for applications requiring precise labeling or functionalization without affecting other reactive groups within the biomolecule. kohan.com.tw

Covalent Attachment of Probes and Tags

Fmoc-Lys(ivDde)-OH is widely used for the site-specific covalent attachment of probes and tags to synthetic peptides. kohan.com.tw Following the synthesis of the peptide sequence, the ivDde group on a specific lysine residue is selectively removed using mild conditions like hydrazine. sigmaaldrich-jp.com The exposed ε-amino group can then be reacted with activated probes or tags, such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains. chempep.comgoogle.com This allows for the creation of labeled peptides for various applications, including fluorescence studies, targeted delivery, and imaging. google.com The ability to perform this modification on-resin after the peptide chain assembly is complete is a significant advantage offered by the orthogonal protection of Lys(ivDde). sigmaaldrich-jp.com

Integration of Click Chemistry Moieties

Lys(ivDde) facilitates the integration of click chemistry moieties into peptides, enabling efficient and specific bioconjugation reactions. bachem.comnih.govrsc.org After the selective removal of the ivDde group from a lysine side chain, an azide (B81097) or alkyne functionality can be introduced through coupling with an appropriately functionalized molecule. bachem.comnih.gov These clickable groups can then participate in highly selective click reactions (e.g., copper(I)-catalyzed alkyne-azide cycloaddition) with complementary moieties on probes, tags, or other biomolecules. bachem.commdpi.com This approach allows for the facile synthesis of peptide conjugates with precise control over the conjugation site. bachem.comnih.gov For instance, Lys(ivDde) has been used to introduce alkyne groups onto peptides, which were subsequently clicked with azide-labeled molecules like fluorescent dyes or morpholino oligonucleotides. nih.govrsc.org This highlights the utility of Lys(ivDde) in creating versatile peptide scaffolds for click chemistry-based bioconjugation. nih.govrsc.org

Synthesis of Modified Lipopeptides

Fmoc-Lys(ivDde)-OH is a valuable building block in the solid-phase synthesis of modified lipopeptides. Lipopeptides, characterized by the covalent attachment of a fatty acid chain to a peptide sequence, often exhibit enhanced biological activities such as antimicrobial properties. nih.govresearchgate.net The ivDde group on the lysine side chain provides a convenient handle for introducing the lipid moiety. In typical protocols, Fmoc-Lys(ivDde)-OH is incorporated into the peptide sequence during SPPS. nih.govmdpi.com After the peptide chain is assembled, the ivDde group is selectively removed using mild conditions, such as treatment with hydrazine in DMF, without affecting other protecting groups like those on the alpha-amine (if N-terminal modification is planned) or other side chains. nih.govmdpi.comresearchgate.net The deprotected ε-amino group of lysine is then available for acylation with a desired fatty acid or carboxylic acid-functionalized moiety, either on the solid support or after cleavage from the resin. nih.govmdpi.comresearchgate.net This strategy has been successfully applied to synthesize various lipopeptides, including those derived from antimicrobial peptides, allowing for the evaluation of the influence of fatty acid chain length and position on biological activity. nih.govresearchgate.net

Production of Site-Specifically Ubiquitylated Peptides/Proteins

Site-specific ubiquitylation of peptides and proteins is crucial for understanding the diverse roles of ubiquitin in cellular processes. nih.gov The use of Lys(ivDde) derivatives in SPPS facilitates the creation of homogeneously ubiquitylated molecules. By incorporating an ivDde-protected lysine residue at a specific site within a synthetic peptide or protein sequence, researchers can selectively deprotect this chosen lysine ε-amino group after the peptide chain assembly is complete. nih.govnih.govresearchgate.net The ivDde group is stable during the standard Fmoc-based SPPS elongation cycles. nih.gov Following selective removal of the ivDde group with hydrazine, the free ε-amino group serves as an attachment point for conjugation with ubiquitin or ubiquitin-like proteins, often through chemical ligation techniques. nih.govnih.gov This approach allows for the precise introduction of ubiquitin at a predetermined lysine residue, overcoming limitations associated with enzymatic ubiquitylation which can result in heterogeneous mixtures. nih.gov For instance, ivDde-protected lysine has been used to incorporate an orthogonally protected lysine into a designated position of a ubiquitin chain or a peptide substrate, enabling subsequent conjugation steps. nih.govresearchgate.net

Cyclization Strategies in Peptide Synthesis

Cyclic peptides often exhibit improved stability, bioavailability, and biological activity compared to their linear counterparts. researchgate.net Fmoc-Lys(ivDde)-OH is a valuable tool for synthesizing cyclic peptides, particularly when cyclization involves the lysine side chain. The selective removability of the ivDde group allows for on-resin cyclization strategies. After the linear peptide sequence is assembled on the solid support with Fmoc-Lys(ivDde)-OH at the desired cyclization point, the ivDde group is selectively cleaved using hydrazine. chempep.comadvancedchemtech.comsigmaaldrich.com The newly liberated ε-amino group can then react with another functional group within the peptide, such as the C-terminal carboxylic acid or a side-chain carboxylic acid (e.g., from Asp or Glu), to form a stable cyclic structure while the peptide is still attached to the resin. advancedchemtech.compeptide.comresearchgate.netiris-biotech.deiris-biotech.de This on-resin cyclization approach can be advantageous for improving reaction efficiency and purity. Fmoc-Lys(ivDde)-Wang resin is a solid support pre-loaded with Fmoc-Lys(ivDde)-OH, specifically designed to facilitate the synthesis of cyclic peptides involving a C-terminal lysine side-chain modification. sigmaaldrich.commerckmillipore.com

On-Resin Chemical Modifications and Derivatizations

A key advantage of using Fmoc-Lys(ivDde)-OH in SPPS is the ability to perform selective chemical modifications and derivatizations on the lysine side chain while the peptide remains attached to the solid support. The ivDde group's stability to both piperidine (B6355638) (used for Fmoc removal) and TFA (used for cleavage of many acid-labile side-chain protecting groups) is critical for this orthogonality. sigmaaldrich-jp.comchempep.compeptide.comsigmaaldrich.com Once the peptide chain is built, the ivDde group on a specific lysine residue can be selectively removed using dilute hydrazine or hydroxylamine (B1172632) solutions. sigmaaldrich-jp.comchempep.comsigmaaldrich.comnih.gov The now-free ε-amino group is available for a wide range of reactions, including acylation, alkylation, or conjugation with various molecules such as fluorescent dyes, biotin, polyethylene glycol (PEG) chains, or other labels and tags. chempep.compeptide.compeptide.comgoogle.com This site-specific on-resin modification allows for the creation of complex peptide conjugates with defined structures and functionalities for various applications, including the preparation of modified peptides for biosensors. chempep.comnih.gov

Use of ivDde-Lys(Fmoc)-OH for Chain Extension and Side-Chain Modification

An alternative orthogonally protected lysine derivative is ivDde-Lys(Fmoc)-OH, where the ivDde group protects the alpha-amino group and the Fmoc group protects the epsilon-amino group of lysine. sigmaaldrich-jp.comsigmaaldrich.com This isomer offers a different strategy for introducing modifications on the lysine side chain during peptide synthesis. Following its incorporation into the peptide chain, the side-chain Fmoc group can be selectively removed using piperidine, while the ivDde group on the alpha amine remains intact. sigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.com The deprotected ε-amino group can then be reacted with the desired modifying agent. After the side-chain modification is complete, the ivDde group on the alpha amine is removed using hydrazine, allowing for further elongation of the main peptide chain using standard Fmoc SPPS protocols. sigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.com This approach facilitates side-chain modification of lysine immediately after its introduction into the growing peptide chain, providing flexibility in synthetic design, particularly for branched structures. sigmaaldrich-jp.comsigmaaldrich.com

Methodological Advancements and Comparative Analysis

Microwave-Assisted SPPS for Lys(ivDde) Containing Peptides

Microwave-assisted SPPS (MW-SPPS) has emerged as a powerful technique to accelerate peptide synthesis and improve yields and purities, particularly for challenging sequences or those containing modified amino acids like Lys(ivDde). dokumen.pubmerel.si MW-SPPS can enhance reaction kinetics, decrease chain aggregation, and reduce side reactions, all of which are critical for efficient synthesis. researchgate.net Studies have demonstrated the successful application of MW-SPPS for the rapid synthesis of unsymmetrically branched peptides utilizing Fmoc-Lys(ivDde)-OH. merel.si For instance, the synthesis of a lactoferricin-lactoferrampin antimicrobial peptide chimera and a histone H2B-1A fragment conjugated to a ubiquitin fragment were achieved in under 5 hours with good purities (77% and 75%, respectively) using microwave-enhanced SPPS. merel.si Another example includes the microwave-enhanced synthesis of a tetra-branched analog of an antifreeze peptide, which was completed in under 5 hours with 71% purity. merel.si Specific protocols for Lys(ivDde) deprotection under microwave conditions have also been developed, such as using 5% hydrazine (B178648) in DMF with microwave heating for a short duration. dokumen.pub Optimization steps like double coupling, using excess reagent, and appropriate resin choice can further enhance the efficiency of incorporating and deprotecting Lys(ivDde) in MW-SPPS.

Automated Deprotection and Synthesis Protocols

Automated peptide synthesizers, such as the Liberty Blue, have been adapted to perform automated deprotection of orthogonal protecting groups like ivDde, enabling the automated synthesis of branched and side-chain modified peptides. kohan.com.tw These automated protocols streamline the synthesis process, allowing for efficient incorporation and selective deprotection of Lys(ivDde) on the solid phase. kohan.com.tw Automated deprotection of Lys(ivDde) typically involves the use of hydrazine solutions in DMF. dokumen.pubkohan.com.tw For example, a protocol using 5% v/v hydrazine in DMF with microwave heating for 3 minutes has been reported for automated Lys(ivDde) deprotection. dokumen.pub The efficiency of ivDde removal can be monitored spectrophotometrically by detecting the chromophoric indazole cleavage product at 290 nm. sigmaaldrich.comsigmaaldrich-jp.com Automated synthesis platforms equipped with appropriate software can manage the specific cycles required for Lys(ivDde) incorporation and subsequent selective deprotection, facilitating the synthesis of complex peptide architectures. dokumen.pubmerel.si Automated microwave-enhanced SPPS utilizing Lys(ivDde) has been successfully applied to synthesize branched peptide variants with high purities and reduced synthesis times. kohan.com.tw

Comparative Efficacy and Robustness with Other Lysine (B10760008) Protecting Groups

The choice of lysine protecting group is crucial in SPPS, particularly for the synthesis of peptides requiring selective side-chain modification. Lys(ivDde) offers distinct advantages and disadvantages when compared to other commonly used lysine protecting groups.

Dde

The ivDde group was introduced as an improved derivative of the Dde group. sigmaaldrich.comiris-biotech.deresearchgate.net While both are cleavable by hydrazine and stable to piperidine (B6355638) and TFA, ivDde is significantly more robust than Dde. sigmaaldrich.comiris-biotech.de Dde is known to undergo migration during piperidine-mediated Fmoc deprotection, leading to scrambling of the protecting group and potential side reactions, especially in longer sequences. sigmaaldrich.comiris-biotech.de Partial loss of Dde during synthesis has also been noted. sigmaaldrich.com In contrast, the more sterically hindered ivDde group exhibits significantly less leaching or side-chain migration, contributing to higher target peptide purity. iris-biotech.de However, Dde is generally easier to remove than ivDde. sigmaaldrich.comiris-biotech.de

Mtt, Mmt, Alloc

Mtt (4-methyltrityl) and Mmt (4-methoxytrityl) are acid-labile protecting groups, typically removed with dilute TFA. iris-biotech.deresearchgate.netiris-biotech.de Alloc (allyloxycarbonyl) is removed under neutral conditions using palladium catalysts. chempep.comiris-biotech.de These groups offer different orthogonality compared to ivDde. Mtt and Mmt are incompatible with strongly acid-labile resin linkers. iris-biotech.de While Mtt and Mmt are removed under mild acidic conditions, ivDde requires hydrazine. chempep.comiris-biotech.deiris-biotech.de Alloc removal requires palladium catalysts, which may not be compatible with all peptide sequences or functional groups. chempep.comresearchgate.net Studies comparing Lys(ivDde), Lys(Mmt), and Lys(Alloc) in automated microwave-enhanced SPPS for branched peptide synthesis showed varying crude purities, with Lys(ivDde) yielding the highest purity in one instance. kohan.com.tw

pNZ, Boc, Z

pNZ (para-nitrobenzyloxycarbonyl), Boc (tert-butoxycarbonyl), and Z (benzyloxycarbonyl) are other protecting groups used for lysine. chempep.compeptide.compeptide.com Boc is commonly used for α-amino protection in Boc chemistry and can be used for side-chain protection in Fmoc chemistry, requiring strong acidic conditions (e.g., TFA) for removal. chempep.compeptide.compeptide.com Z and 2-Cl-Z are also used in Boc chemistry and are removed under strongly acidic conditions or hydrogenation. peptide.compeptide.com pNZ is another orthogonal group. researchgate.net ivDde is orthogonal to both Fmoc and Boc, being stable under the conditions used to remove these groups. chempep.comchemdad.com This allows for flexible synthetic strategies. The removal of Boc requires strong acid, which can affect other acid-labile groups, whereas ivDde removal with hydrazine is generally milder in this regard. chempep.com

Table 1: Comparative Properties of Common Lysine Protecting Groups

| Protecting Group | Removal Conditions | Stability to Fmoc Deprotection (Piperidine) | Stability to Boc Deprotection (TFA) | Tendency for Migration/Scrambling |

| ivDde | 2-10% Hydrazine in DMF | Stable | Stable | Low |

| Dde | 2% Hydrazine in DMF | Less Stable (can migrate/leach) | Stable | High |

| Mtt | 1% TFA in DCM or AcOH-TFE-DCM | Stable | Cleaved | Moderate |

| Mmt | 1% TFA in DCM or AcOH-TFE-DCM | Stable | Cleaved | Moderate |

| Alloc | Pd(0) catalyst, Phenylsilane/Morpholine | Stable | Stable | Low |

| Boc | Strong Acid (e.g., TFA) | Stable | Cleaved | N/A |

| Z | Strong Acid or Hydrogenation | Stable | Cleaved | N/A |

| pNZ | Various (Orthogonal) | Stable | Stable | N/A |

Note: Stability and removal conditions can vary depending on the specific peptide sequence and reaction conditions.

Despite its advantages, ivDde removal can be sluggish or incomplete in certain cases, particularly if the group is near the C-terminus or in aggregated peptide sequences, sometimes requiring higher hydrazine concentrations or extended reaction times. sigmaaldrich.comiris-biotech.de

Emerging Orthogonal Protecting Groups and their Performance Relative to ivDde

The ongoing demand for synthesizing increasingly complex peptides has driven the development of new orthogonal protecting groups for lysine. These emerging groups aim to overcome some of the limitations associated with existing ones, including ivDde. One such class of emerging groups are the dimethylbarbituric acid (Dmb) derivatives, such as MeDmb, EtDmb, and ivDmb. iris-biotech.de

Studies comparing ivDmb to ivDde have shown promising results. The ivDmb group, for instance, has demonstrated superior performance compared to ivDde in terms of crude peptide yield, purity, and the absence of residual protected peptide. iris-biotech.de Notably, ivDmb showed no significant scrambling, similar to ivDde, but exhibited better deprotection efficiency, with no protecting group remaining in a test peptide under conditions where 10% of ivDde remained uncleaved. iris-biotech.de

While ivDde offers improved stability against migration compared to Dde, the potential for incomplete removal in challenging sequences remains a factor. sigmaaldrich.comiris-biotech.de Emerging groups like ivDmb appear to offer a better balance between stability during synthesis and complete cleavage, suggesting they could be valuable alternatives to ivDde in specific applications, particularly for sequences where ivDde deprotection is problematic. iris-biotech.de The selection of the optimal orthogonal protecting group ultimately depends on the specific peptide sequence, the desired modifications, and the synthetic strategy employed. iris-biotech.de

Future Research Directions in Lys(ivDde) Mediated Peptide Synthesis

The ivDde protecting group, particularly in the form of Fmoc-Lys(ivDde)-OH, has become a standard tool in Fmoc solid-phase peptide synthesis (SPPS) for the synthesis of branched, cyclic, and side-chain modified peptides due to its orthogonality to Fmoc and Boc groups and its selective cleavage under mild hydrazine conditions. sigmaaldrich-jp.comchempep.comsigmaaldrich.com Despite its widespread use and advantages, such as stability to piperidine and TFA which minimizes scrambling observed with the Dde group, challenges remain, pointing towards several avenues for future research. sigmaaldrich-jp.comsigmaaldrich.comiris-biotech.de

One significant area for future research involves optimizing the deprotection conditions for the ivDde group. While 2% hydrazine in DMF is a standard method, complete removal can be sluggish, particularly for sequences where the ivDde group is near the C-terminus or in aggregating peptides. sigmaaldrich-jp.comiris-biotech.de Research into alternative, potentially milder, or more efficient deprotection reagents and conditions is crucial to improve yields and purity of complex peptides. For instance, studies have explored varying hydrazine concentration, reaction time, solution volume, and reaction iterations to optimize ivDde removal, suggesting that tailored conditions may be necessary depending on the peptide sequence and synthesis setup. biotage.com Future work could focus on identifying novel catalysts or chemical transformations that facilitate rapid and complete ivDde cleavage without affecting other protecting groups or the peptide integrity.

Another important direction is the development of next-generation lysine side-chain protecting groups that offer improved properties compared to ivDde. While ivDde is more stable than Dde against piperidine-induced scrambling, its complete removal can still be an issue. iris-biotech.de Research is already exploring alternative protecting groups, such as MeDmb, EtDmb, and ivDmb, which are also cleavable by hydrazinolysis but may offer enhanced stability or deprotection efficiency for certain sequences. iris-biotech.de Comparative studies evaluating the performance of ivDde against these newer groups in the synthesis of challenging peptide sequences, focusing on crude peptide yield, purity, and completeness of deprotection, will be vital for guiding future synthetic strategies.

The application of Lys(ivDde) in the synthesis of increasingly complex peptide architectures, such as highly branched or constrained peptides, also presents opportunities for future research. The ivDde group's utility in enabling site-specific modifications on the solid phase without affecting other residues is well-established. sigmaaldrich-jp.comsigmaaldrich.com Future studies could explore novel conjugation chemistries or strategies that leverage the selectively deprotected lysine side chain for creating sophisticated peptide conjugates, peptide-protein hybrids, or materials with tailored properties. This includes exploring its use in "click" chemistry or other bioorthogonal reactions performed on the solid support after ivDde removal.

Furthermore, integrating Lys(ivDde) mediated synthesis with automated and high-throughput peptide synthesis platforms is an area ripe for advancement. While SPPS has been revolutionized by automation, optimizing protocols for orthogonal deprotection steps, like ivDde removal, within automated workflows is essential for improving efficiency and reproducibility, especially for large libraries of complex peptides. rsc.org Future research could focus on developing automated protocols that dynamically adjust deprotection conditions based on real-time monitoring of ivDde cleavage, potentially using techniques like UV spectrophotometry, which can detect the indazole cleavage product. sigmaaldrich-jp.comsigmaaldrich.com

Finally, exploring the environmental impact and sustainability of using Lys(ivDde) and its associated deprotection reagents aligns with the growing emphasis on green chemistry in peptide synthesis. peptide.com While SPPS itself offers some environmental advantages by minimizing mechanical losses and allowing reactions in a single reactor, the use of solvents like DMF and reagents like hydrazine raises environmental concerns. rsc.orgcsic.es Future research could investigate greener solvents or alternative deprotection methods for the ivDde group that reduce the reliance on hazardous chemicals, contributing to more sustainable peptide synthesis practices.

Q & A

Q. What metadata is critical for ensuring reproducibility in ivDde-based peptide synthesis protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.